molecular formula C9H11IO2 B8621827 1-(4-Iodophenoxy)propan-2-ol

1-(4-Iodophenoxy)propan-2-ol

Cat. No.: B8621827
M. Wt: 278.09 g/mol
InChI Key: LBFSBWUGKQEQSK-UHFFFAOYSA-N
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Description

1-(4-Iodophenoxy)propan-2-ol is a halogenated aromatic ether-alcohol with the molecular formula C₉H₁₁IO₂ (average mass: 278.09 g/mol). Structurally, it features a propan-2-ol backbone substituted with a 4-iodophenoxy group. This compound is synthesized via nucleophilic epoxide ring-opening reactions, such as the reaction of dibenzylamine with 2-[(4-iodophenoxy)methyl]oxirane, yielding a purity of 65.8% (isolated via column chromatography) . Key spectroscopic data include distinct infrared (IR) absorption bands for hydroxyl (OH) and aromatic C-I stretches, alongside nuclear magnetic resonance (NMR) signals confirming the phenoxy and propanol moieties. Its retention time (tR = 4.0 min) in chromatographic analysis aligns with nitro-substituted analogs but differs from bromo- or chloro-substituted derivatives, suggesting substituent-dependent polarity .

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

1-(4-iodophenoxy)propan-2-ol

InChI

InChI=1S/C9H11IO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3

InChI Key

LBFSBWUGKQEQSK-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)I)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Purity : The iodinated derivative exhibits significantly lower purity (65.8%) compared to bromo (97.85%) and nitro (96.42%) analogs, likely due to steric hindrance or side reactions during iodination .
  • Retention Time : Bromo-substituted compounds show longer tR (4.17 min) than iodo or nitro derivatives (4.0 min), reflecting differences in hydrophobic interactions during chromatography .
  • Reactivity: The nitro group (NO₂) enhances electrophilicity, whereas iodine's polarizability may favor nucleophilic aromatic substitution or halogen bonding in biological systems.

Amino-Substituted Derivatives

1-Amino-3-(4-iodophenoxy)propan-2-ol (C₉H₁₂INO₂, MW: 293.1 g/mol) replaces the dibenzylamino group with a primary amine. This modification increases polarity, as evidenced by its higher water solubility and distinct PubChem CID (43144740) . Unlike the dibenzylamino analogs, this compound is reported as a powder with storage stability at room temperature, suggesting enhanced crystallinity due to intermolecular hydrogen bonding .

Methoxy-Substituted Analogs

Compounds like 1-(4-methoxyphenyl)propan-2-ol (C₁₀H₁₄O₂, MW: 166.22 g/mol) and 1-(4-methoxyphenyl)-3-(methylamino)propan-2-ol (C₁₁H₁₇NO₂, MW: 195.26 g/mol) feature methoxy groups instead of halogens. Key differences include:

  • Electronic Effects : Methoxy groups are electron-donating, increasing aromatic ring electron density compared to electron-withdrawing iodine.
  • Synthetic Yield : Methoxy derivatives achieve higher yields (>99% in some routes) due to fewer steric challenges .
  • Biological Activity: Methoxy-substituted indolyl analogs (e.g., compounds 10 and 11 in ) exhibit antiarrhythmic and β-adrenoceptor binding activity, though similar data for the iodinated compound are unavailable .

Sulfanyl and Alkoxy Derivatives

  • 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-ol : This sulfanyl analog (MW: 237.13 g/mol) demonstrates distinct reactivity due to sulfur's nucleophilicity, enabling thioether bond formation .
  • 1-(2-Ethoxyethoxy)propan-2-ol : With an ethoxyethoxy side chain (C₇H₁₆O₃, MW: 148.20 g/mol), this compound exhibits enhanced hydrophilicity, making it suitable for solvent applications .

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